molecular formula C14H14N4 B14799006 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine

1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine

カタログ番号: B14799006
分子量: 238.29 g/mol
InChIキー: LAVQQACTFVCDCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine is a hybrid organic compound featuring a benzimidazole core substituted with a pyridinyl group at the 1-position and an ethanamine moiety at the 2-position. This structure combines a thioxanthonic scaffold (via the benzimidazole) and a pharmacophoric amine group, making it a candidate for modulating P-glycoprotein (P-gp) activity, a key mediator of multidrug resistance (MDR) in cancer cells .

Studies by Palmeira et al. demonstrated its potent P-gp inhibition, evidenced by rhodamine-123 accumulation assays in resistant K562Dox leukemia cells. At 10 µM, it exhibited a 2-fold greater sensitization of doxorubicin-resistant cells compared to verapamil, a first-generation P-gp inhibitor . Its dual activity—inhibiting both P-gp and cancer cell proliferation—positions it as a promising therapeutic agent for overcoming chemotherapy resistance .

特性

分子式

C14H14N4

分子量

238.29 g/mol

IUPAC名

1-(1-pyridin-4-ylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C14H14N4/c1-10(15)14-17-12-4-2-3-5-13(12)18(14)11-6-8-16-9-7-11/h2-10H,15H2,1H3

InChIキー

LAVQQACTFVCDCG-UHFFFAOYSA-N

正規SMILES

CC(C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine typically involves the condensation of 2-aminopyridine with a suitable benzimidazole precursor. One common method involves the reaction of 2-aminopyridine with a benzimidazole derivative under controlled conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions: 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings .

科学的研究の応用

1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

類似化合物との比較

Compound 45 (Target Compound)

  • Structure : 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine linked to a 4-propoxy-thioxanthen-9-one.
  • Activity :
    • P-gp inhibition: Rh123 accumulation rate comparable to verapamil.
    • Dual mechanism: Reduces GI50 of doxorubicin in K562Dox cells (2-fold potency over verapamil).
    • Advantage : Sustained efficacy without dose dependency .

Compound 16 and 17

  • Structure : Variants with modified substituents on the benzimidazole or thioxanthone scaffold.
  • Activity :
    • Lower Rh123 accumulation than verapamil but significant sensitization of K562Dox cells.
    • Limitation : Reduced P-gp inhibition but retained antiproliferative effects .

2-(1-Propyl-1H-benzimidazol-2-yl)ethanamine

  • Structure : Propyl group substitution on benzimidazole.
  • Application : Primarily explored for synthetic accessibility (CAS 910380-43-7) but lacks reported biological data .

Piperazine and Adamantane Derivatives

LP, 2HP, DHP (Piperazine-ethanamine derivatives)

  • Structure: Piperazine-linked ethanamine with ketone or phenolic groups.
  • Activity : Acetylcholinesterase inhibition (structural analogs of Rivastigmine and Tacrine).
  • Differentiation : Target neurodegenerative diseases rather than cancer .

Rimantadine (1-(1-Adamantyl)ethanamine)

  • Structure : Adamantane-substituted ethanamine.
  • Activity : Antiviral agent targeting influenza A (H3N2, H7N9) via M2 protein inhibition.
  • Differentiation : Mechanism unrelated to P-gp; resistance linked to V27A/S31N mutations .

Thioxanthone Hybrids with Enhanced P-gp Inhibition

Compound 48

  • Structure: 4-propoxy-thioxanthen-9-one with a 4-nitrophenylethylamino group.
  • Activity : Dose-dependent P-gp inhibition, surpassing hycanthone and quinidine in Rh123 assays.
  • Advantage : Stronger efficacy at lower concentrations .

Compound 38

  • Structure : 4-propoxy-thioxanthen-9-one with an acetylpiperazinyl group.
  • Activity : Moderate P-gp inhibition without dose dependency.
  • Limitation : Less potent than Compound 45 .

Research Implications and Gaps

  • Superiority of Target Compound : Its dual P-gp and antiproliferative activity offers a strategic advantage over single-mechanism analogs like verapamil .
  • Structural Optimization : Modifications to the thioxanthone scaffold (e.g., nitrophenyl in Compound 48) enhance potency but require dose adjustments.
  • Unmet Needs: Limited data on pharmacokinetics (e.g., bioavailability, toxicity) for most analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。